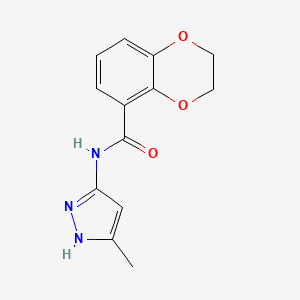
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine is a chemical compound that belongs to the family of ethylenediamine derivatives. This compound has garnered significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine. One direction is to explore its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for cancer treatment. Moreover, research on the pharmacokinetics and pharmacodynamics of this compound is necessary to evaluate its efficacy and safety in vivo. Finally, the development of novel synthetic methods for the preparation of this compound may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its high potency and specificity towards cancer cells make it a promising candidate for cancer treatment. However, further research is needed to elucidate its exact mechanism of action and to evaluate its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine involves the reaction of 2-chloroquinoline with cyclopropylamine in the presence of a base. The resulting product is then treated with ethylenediamine to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-cyclopropyl-N'-quinolin-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12(10-5-6-10)9-16-14-8-7-11-3-1-2-4-13(11)17-14/h1-4,7-8,10,12H,5-6,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEWDZBHHVYCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577189.png)
![N-[(2,5-difluorophenyl)methyl]thian-3-amine](/img/structure/B7577204.png)


![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)